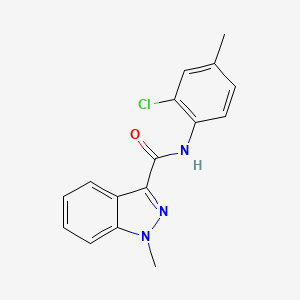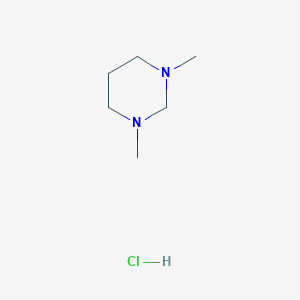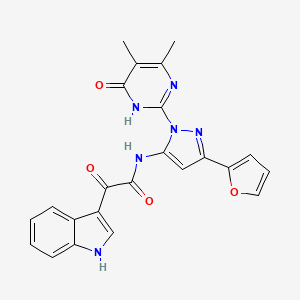![molecular formula C23H26N4O5 B2522531 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate CAS No. 1351661-93-2](/img/structure/B2522531.png)
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate is a complex organic compound featuring a benzimidazole ring system, a piperazine moiety, and a phenylpropanone group
Mechanism of Action
Target of Action
The compound, 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction of the compound with its targets leads to changes in cellular processes, which result in its various biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound likely has multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenylpropanone group can be oxidized to form phenylpropanoic acid derivatives.
Reduction: The benzimidazole ring can be reduced to form benzimidazolylamine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines and alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Phenylpropanoic acid derivatives.
Reduction: Benzimidazolylamine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Biology: Its interaction with biological macromolecules can be explored for potential use in biochemical assays and as a tool compound in biological research.
Material Science: The compound's structural properties make it suitable for use in the development of new materials with specific functionalities.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
Bilastine N-Oxide: A compound with a similar benzimidazole core but different substituents.
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid: Another compound featuring a benzimidazole ring and a phenyl group.
Uniqueness: The uniqueness of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate lies in its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O.C2H2O4/c26-21(11-10-17-6-2-1-3-7-17)25-14-12-24(13-15-25)16-20-22-18-8-4-5-9-19(18)23-20;3-1(4)2(5)6/h1-9H,10-16H2,(H,22,23);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWNSIAFRGADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CCC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
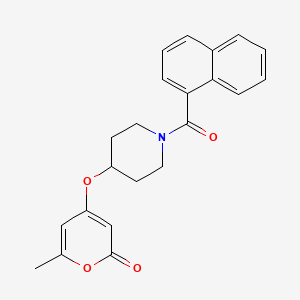
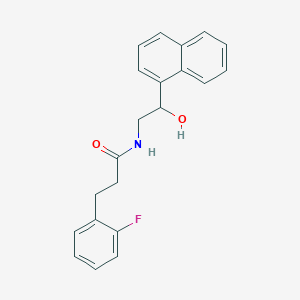
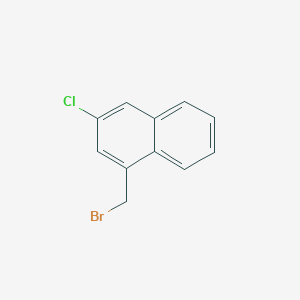
![7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2522455.png)
![tert-butyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propanoate](/img/structure/B2522456.png)

![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2522458.png)

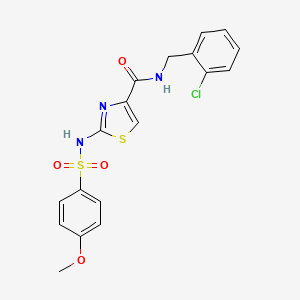
![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)
